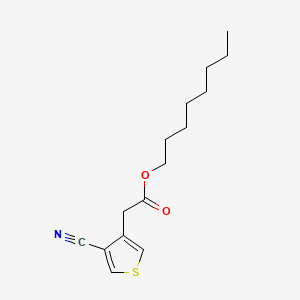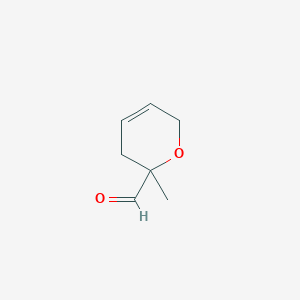
2-(3,6-Dichloropyridazin-4-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-Dichloropyridazin-4-yl)acetaldehyde is a chemical compound with the molecular formula C6H5Cl2N3O It is a derivative of pyridazine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)acetaldehyde can be achieved through several methods. One efficient method involves the microwave-assisted regioselective amination of 3,6-dichloropyridazines. This method is known for its selectivity and efficiency, producing high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These processes often utilize advanced techniques such as microwave-assisted synthesis to ensure high efficiency and yield.
化学反应分析
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
科学研究应用
2-(3,6-Dichloropyridazin-4-yl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(3,6-Dichloropyridazin-4-yl)acetaldehyde include:
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 2-(3,6-Dichloropyridazin-4-yl)vinyl-amines
Uniqueness
This compound is unique due to its specific chemical structure and properties
属性
分子式 |
C6H4Cl2N2O |
|---|---|
分子量 |
191.01 g/mol |
IUPAC 名称 |
2-(3,6-dichloropyridazin-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-4(1-2-11)6(8)10-9-5/h2-3H,1H2 |
InChI 键 |
VMKABGDAMVIGFP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN=C1Cl)Cl)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)






![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)


![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
![Tert-butyl 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13514204.png)


